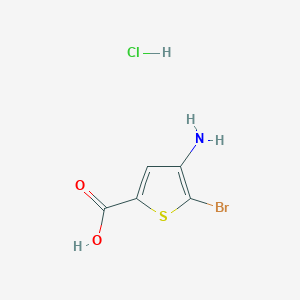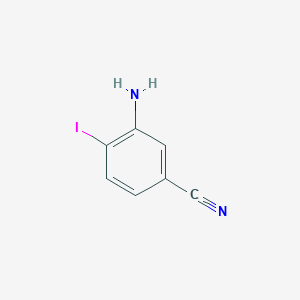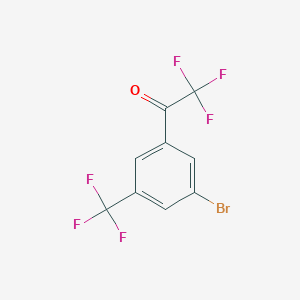
3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H3BrF6O It is a derivative of acetophenone, characterized by the presence of bromine and trifluoromethyl groups
Mechanism of Action
Acetophenones can interact with various biological targets depending on their specific structures. For instance, some acetophenones have been found to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .
The mode of action of an acetophenone would depend on its specific target. For example, if an acetophenone were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
The pharmacokinetics of acetophenones, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall lipophilicity of the compound can influence its pharmacokinetics .
The result of the action of an acetophenone would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
The action environment of an acetophenone could be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system it is in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. One common method is the reaction of 2,2,2-trifluoroacetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Major Products
Substitution: Products include substituted acetophenones with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential biological activity, including as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the bromine and additional trifluoromethyl group, making it less reactive in certain substitution reactions.
3-Bromoacetophenone: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
5’-Trifluoromethylacetophenone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHPNQWXZHJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181760 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132701-00-8 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
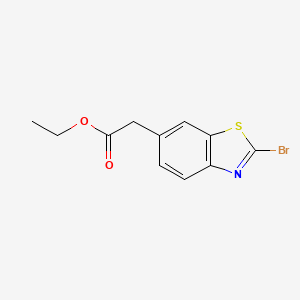
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)
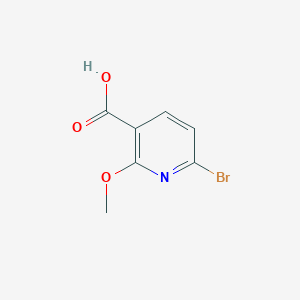
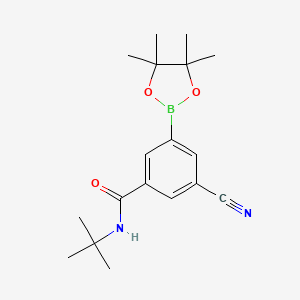
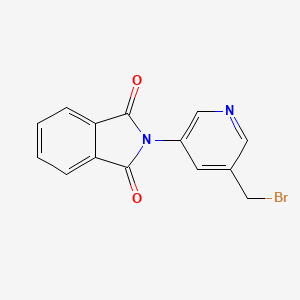
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
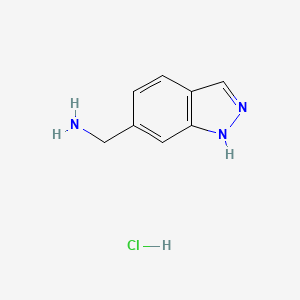
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)
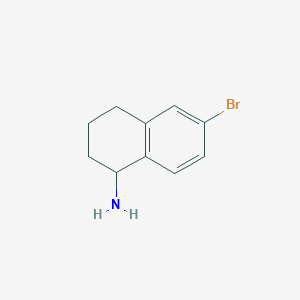
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)
